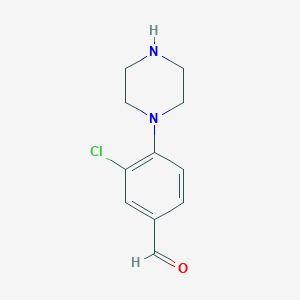
3-Chloro-4-(1-piperazinyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(1-piperazinyl)benzaldehyde is an organic compound with the molecular formula C11H13ClN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a piperazine ring at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1-piperazinyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Piperazine Substitution: The 3-chlorobenzaldehyde undergoes a nucleophilic substitution reaction with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(1-piperazinyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: 3-Chloro-4-(1-piperazinyl)benzoic acid.
Reduction: 3-Chloro-4-(1-piperazinyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(1-piperazinyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(1-piperazinyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The piperazine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(1-methylpiperazinyl)benzaldehyde: Similar structure but with a methyl group on the piperazine ring.
4-(1-Piperazinyl)benzaldehyde: Lacks the chlorine atom on the benzene ring.
3-Chloro-4-(1-piperidinyl)benzaldehyde: The piperazine ring is replaced with a piperidine ring.
Uniqueness
3-Chloro-4-(1-piperazinyl)benzaldehyde is unique due to the presence of both a chlorine atom and a piperazine ring, which can confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Eigenschaften
Molekularformel |
C11H13ClN2O |
|---|---|
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
3-chloro-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
InChI-Schlüssel |
XUXXPLOPRJGTJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



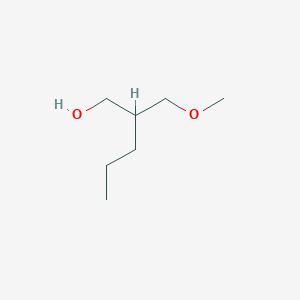
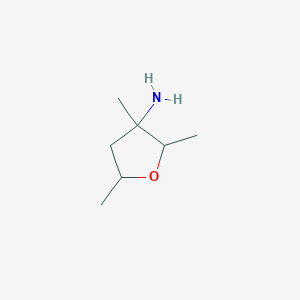
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
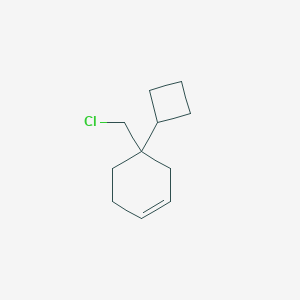
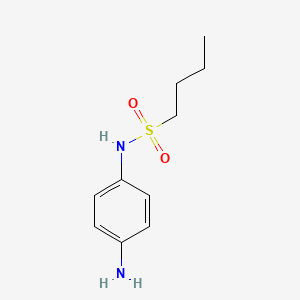
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
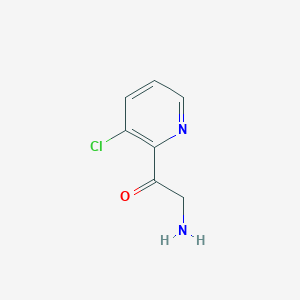
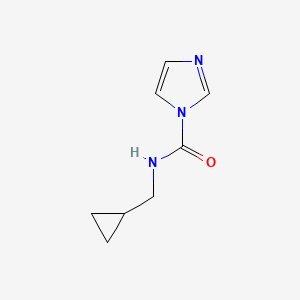
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
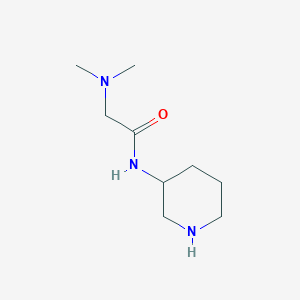
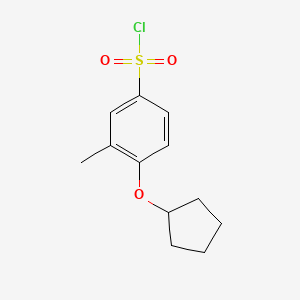
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)

